molecular formula C11H23NO B13544403 (3-Methyl-1-propoxycyclohexyl)methanamine

(3-Methyl-1-propoxycyclohexyl)methanamine

Cat. No.: B13544403
M. Wt: 185.31 g/mol
InChI Key: RBUWODFKBVULGZ-UHFFFAOYSA-N
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Description

(3-Methyl-1-propoxycyclohexyl)methanamine: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methanamine group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1-propoxycyclohexyl)methanamine typically involves the reaction of 3-methylcyclohexanone with propyl alcohol in the presence of an acid catalyst to form the propoxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and the reaction is carefully monitored. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1-propoxycyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, (3-Methyl-1-propoxycyclohexyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the function of specific enzymes and their role in biological processes.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Methyl-1-propoxycyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methanamine: A simpler amine with a single methyl group.

    Ethanamine: An amine with an ethyl group.

    1- and 2-Propanamine: Amines with propyl groups.

    Benzenamine: An aromatic amine with a benzene ring.

    2-, 3-, and 4-Methylbenzenamine: Aromatic amines with methyl groups at different positions on the benzene ring.

Uniqueness: (3-Methyl-1-propoxycyclohexyl)methanamine is unique due to its combination of a cyclohexane ring with both a methanamine and a propoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(3-methyl-1-propoxycyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-3-7-13-11(9-12)6-4-5-10(2)8-11/h10H,3-9,12H2,1-2H3

InChI Key

RBUWODFKBVULGZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCC(C1)C)CN

Origin of Product

United States

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